Ascorbigen
Overview
Description
Ascorbigen is a chemical found in broccoli, cauliflower, cabbage, kale, and related vegetables . It is sometimes used to make medicine . People use ascorbigen for fibromyalgia, preventing cancer, and many other purposes, but there is no good scientific evidence to support any use .
Synthesis Analysis
Ascorbigen is a breakdown product of glucobrassicins found in cruciferous vegetables, such as cabbage, cauliflower, Brussel sprouts, or broccoli, formed by direct C-alkylation of ascorbic acid (vitamin C) by (3-indolyl)-methyl intermediates under physiological conditions .Molecular Structure Analysis
The molecular structure of Ascorbigen has been validated by chemical, x-ray, crystallographic, and nuclear magnetic resonance measurements . Structural variations are caused by differences in the R group and by acyl substituents on the thioglucose group .Chemical Reactions Analysis
The degradation of Ascorbigen in acidic medium causes a release of L-ascorbic acid and a formation of methylideneindolenine; in more alkaline medium, the degradation of Ascorbigen causes the formation of 1-deoxy-1-(3-indolyl)-α-L-sorbopyranose and 1-deoxy-1-(3-indolyl)- -L-tagatopyranose .Physical And Chemical Properties Analysis
The formation of Ascorbigen depends on pH and temperature . The degradation of Ascorbigen is induced by plant tissue disruption .Scientific Research Applications
Analytical Methods in Food Chemistry
Ascorbigen, a compound found in Brassica species, can be quantitatively determined using supercritical fluid chromatography. This method, developed by Buskov et al. (2000), is effective for the analysis of ascorbigens in Brassica vegetables and rapeseed seedlings, demonstrating its utility in food chemistry research (Buskov et al., 2000).
Effect on Intestinal Health
Pereverzeva et al. (2006) explored ascorbigen's impact on intestinal health, finding that it can enhance the antimicrobial barrier of the small intestine in newborn mice. This suggests potential applications in improving gut health (Pereverzeva et al., 2006).
Antioxidant Activity
Wagner et al. (2008) investigated ascorbigen's antioxidant properties, finding that it has free radical scavenging and antioxidant capabilities in vitro and in cultured human keratinocytes. This points to its potential use in skincare and health products (Wagner et al., 2008).
Hair Growth Studies
A study by Wang et al. (2013) on ascorbigen's effects on hair growth revealed that it can induce proliferation in human dermal papilla cells, though it did not significantly impact chemotherapy-induced alopecia in vivo. This suggests possible applications in hair care products (Wang et al., 2013).
Biologic Properties and Anticarcinogenic Potential
Research by Wagner and Rimbach (2009) highlighted ascorbigen's presence in Brassica vegetables and its potential anticarcinogenic effects. The compound might also induce enzymes involved in detoxifying xenobiotics, indicating its relevance in cancer prevention (Wagner & Rimbach, 2009).
Metabolic Transformations
A study by Reznikova et al. (2000) on the metabolic transformation of ascorbigen in vivo demonstrated that it is transformed into ascorbigen acid and ketoses in mice. These findings have implications for understanding ascorbigen's role in mammalian metabolism (Reznikova et al., 2000).
Safety And Hazards
Ascorbigen is found in many vegetables, including broccoli, cauliflower, kale, and others . But there isn’t enough reliable information to know if Ascorbigen is safe to use in larger amounts as medicine . Pregnancy and breastfeeding: There isn’t enough reliable information to know if Ascorbigen is safe to use when pregnant or breastfeeding .
Future Directions
properties
IUPAC Name |
(3S,3aR,6aS)-3,6,6a-trihydroxy-6-(1H-indol-3-ylmethyl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c17-11-7-21-15(20)12(11)22-13(18)14(15,19)5-8-6-16-10-4-2-1-3-9(8)10/h1-4,6,11-12,16-17,19-20H,5,7H2/t11-,12+,14?,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSJCIOTCFHSIT-KNUOEEMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)(C(C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@](O1)(C(C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00230587 | |
Record name | Ascorbigen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00230587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ascorbigen | |
CAS RN |
8075-98-7 | |
Record name | Ascorbigen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=8075-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ascorbigen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008075987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ascorbigen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00230587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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